molecular formula C8HCl7 B1624062 trans-Heptachlorostyrene CAS No. 29086-38-2

trans-Heptachlorostyrene

Cat. No.: B1624062
CAS No.: 29086-38-2
M. Wt: 345.3 g/mol
InChI Key: WOYBAAGBIXHIGK-OWOJBTEDSA-N
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Description

trans-Heptachlorostyrene is a chlorinated aromatic compound characterized by a styrene backbone substituted with seven chlorine atoms in a trans-configuration.

Properties

CAS No.

29086-38-2

Molecular Formula

C8HCl7

Molecular Weight

345.3 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-[(E)-1,2-dichloroethenyl]benzene

InChI

InChI=1S/C8HCl7/c9-1-2(10)3-4(11)6(13)8(15)7(14)5(3)12/h1H/b2-1+

InChI Key

WOYBAAGBIXHIGK-OWOJBTEDSA-N

SMILES

C(=C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl)Cl

Isomeric SMILES

C(=C(\C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)/Cl)\Cl

Canonical SMILES

C(=C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The chlorine substitution pattern and molecular geometry significantly influence physicochemical properties. Below is a comparative analysis:

Property trans-Heptachlorostyrene Heptachlor Epoxide Hexachlorocyclopentadiene Trichloroethylene
Molecular Formula C₈H₃Cl₇ (inferred) C₁₀H₅Cl₇O C₅Cl₆ C₂HCl₃
Molecular Weight (g/mol) ~373 (estimated) 389.3 (exact) 272.8 (exact) 131.4 (exact)
Boiling Point (°C) Not reported Decomposes before boiling 239–240 87
Water Solubility Low (hydrophobic) 0.003 mg/L 0.0016 mg/L 1,280 mg/L
Log Kow (Octanol-Water) ~6.5 (estimated) 5.4 4.9 2.4

Key Observations :

  • This compound’s high chlorine content and aromatic structure likely confer greater hydrophobicity (higher Log Kow) compared to aliphatic trichloroethylene.
  • Hexachlorocyclopentadiene, a cyclic chlorinated compound, exhibits intermediate persistence but lower solubility than trichloroethylene .

Environmental Persistence and Degradation

Chlorinated compounds resist degradation due to stable C-Cl bonds. Comparative data on environmental half-lives:

Compound Soil Half-Life Water Half-Life Primary Degradation Pathway
This compound Unknown Unknown Hypothesized: Photolysis
Heptachlor Epoxide 1–3 years >200 days Microbial dechlorination
Hexachlorocyclopentadiene 60–90 days 30–60 days Hydrolysis and volatilization
Trichloroethylene Weeks–months Weeks Abiotic reductive dechlorination

Notable Findings:

  • Heptachlor epoxide’s extreme persistence in water (>200 days) contrasts with trichloroethylene’s relatively rapid degradation .
  • This compound’s degradation pathways remain understudied, though photolytic cleavage of C-Cl bonds is plausible based on analog compounds .

Toxicity Profiles

Toxicity varies with bioavailability and metabolic pathways:

Compound Acute Toxicity (LD₅₀, Rat Oral) Carcinogenicity Primary Target Organs
This compound Not reported Suspected (structural analogs) Liver, nervous system (inferred)
Heptachlor Epoxide 40–50 mg/kg Likely carcinogen Liver, kidneys
Hexachlorocyclopentadiene 120–250 mg/kg Not classified Respiratory system
Trichloroethylene 3,200 mg/kg Probable carcinogen Liver, kidneys, central nervous system

Insights :

  • Trichloroethylene’s lower acute toxicity but chronic carcinogenicity underscores differences in metabolic activation .

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